molecular formula C23H35N7O6 B14207624 L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-phenylalanine CAS No. 785823-06-5

L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-phenylalanine

Cat. No.: B14207624
CAS No.: 785823-06-5
M. Wt: 505.6 g/mol
InChI Key: ZTLOYJHYLTWIDH-XSLAGTTESA-N
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Description

L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-phenylalanine is a complex peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of several amino acids, including proline, ornithine, serine, and phenylalanine, linked together in a specific sequence. The presence of the diaminomethylidene group adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form an active ester.

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target the diaminomethylidene group.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH~4~) or other reducing agents.

    Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue may yield a hydroxylated peptide, while reduction of the diaminomethylidene group may result in a modified peptide with altered biological activity.

Scientific Research Applications

L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-phenylalanine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group plays a crucial role in binding to these targets, influencing the peptide’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • L-threonyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine
  • D-Lysyl-L-prolyl-N~5~-(diaminomethylene)-L-ornithyl-L-proline
  • L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycyl-L-proline

Uniqueness

L-Prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-phenylalanine is unique due to its specific sequence of amino acids and the presence of the diaminomethylidene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

785823-06-5

Molecular Formula

C23H35N7O6

Molecular Weight

505.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C23H35N7O6/c24-23(25)27-11-5-9-16(28-19(32)15-8-4-10-26-15)20(33)30-18(13-31)21(34)29-17(22(35)36)12-14-6-2-1-3-7-14/h1-3,6-7,15-18,26,31H,4-5,8-13H2,(H,28,32)(H,29,34)(H,30,33)(H,35,36)(H4,24,25,27)/t15-,16-,17-,18-/m0/s1

InChI Key

ZTLOYJHYLTWIDH-XSLAGTTESA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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